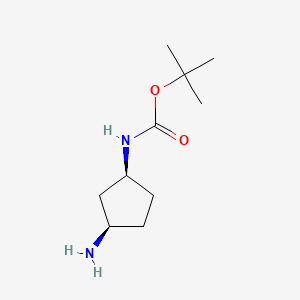
3-Hydroxybenzylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybenzylphosphonic acid is a chemical compound with the molecular formula C7H9O4P . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzylphosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The trimorphism of similar compounds like 3-hydroxybenzoic acid has been studied, revealing that they can exist in more than two polymorphs .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxybenzylphosphonic acid are not detailed in the retrieved papers, phosphonic acid functional groups are known for their structural analogy with the phosphate moiety or their coordination or supramolecular properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxybenzylphosphonic acid include its molecular weight, density, melting point, boiling point, and structure . These properties can be observed or measured without changing the identity of the substance .Applications De Recherche Scientifique
Mono and dinuclear group 12 phosphonates derived from a sterically encumbered phosphonic acid showed the synthesis of metal phosphonates using 3,5-di-tert-butyl-2-hydroxybenzylphosphonic acid. These compounds have potential applications in the field of coordination chemistry and material science (Howlader, Walawalkar, & Murugavel, 2013).
The study on the acidic hydrolysis of α-hydroxybenzylphosphonates revealed insights into the kinetics and reactivity of differently substituted phosphonates, which is crucial for understanding their chemical behavior and potential applications in various fields (Harsági et al., 2020).
Phosphonic acid, including hydroxybenzylphosphonic acid derivatives, has applications in bioactive properties (drugs, pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen (Sevrain et al., 2017).
Hydroxybenzylphosphonic acid derivatives have been synthesized and studied for their aqueous coordination chemistry with various metal ions, indicating potential applications in pharmaceuticals (Hamada & Harris, 2010).
The synthesis of α-fluorobenzylphosphonate esters from α-hydroxybenzylphosphonate esters highlights the potential of these compounds in organic synthesis and pharmaceutical applications (Blackburn & Kent, 1981).
Polyhydroxylated dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from α-hydroxybenzylphosphonates, showed potential antiviral and cytostatic activities, indicating their relevance in medicinal chemistry (Głowacka et al., 2014).
The cleavage of α-aminobenzylphosphonic acids in basic mediums and the resulting products have implications in chemical synthesis and pharmaceutical applications (Boduszek & Halama, 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-hydroxyphenyl)methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZHOMUJKLUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzylphosphonic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)






![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)
